molecular formula C6H13NO B2760049 2-[(Dimethylamino)methyl]prop-2-en-1-ol CAS No. 1896410-32-4

2-[(Dimethylamino)methyl]prop-2-en-1-ol

Cat. No.: B2760049
CAS No.: 1896410-32-4
M. Wt: 115.176
InChI Key: AYZZZPTUEAUBPY-UHFFFAOYSA-N
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Description

2-[(Dimethylamino)methyl]prop-2-en-1-ol is an organic compound with the molecular formula C6H13NO. It is a colorless to pale yellow liquid that is soluble in water and organic solvents. This compound is used in various chemical reactions and has applications in different fields such as chemistry, biology, medicine, and industry .

Scientific Research Applications

2-[(Dimethylamino)methyl]prop-2-en-1-ol has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

2-[(Dimethylamino)methyl]prop-2-en-1-ol can be synthesized through several methods. One common method involves the reaction of dimethylamine with propargyl alcohol under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified using distillation or other separation techniques to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

2-[(Dimethylamino)methyl]prop-2-en-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-[(Dimethylamino)methyl]prop-2-en-1-ol involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in reactions with electrophiles. It can also form hydrogen bonds with other molecules, influencing their reactivity and stability. The specific pathways and targets depend on the context of its use, such as in biological systems or chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(Dimethylamino)methyl]prop-2-en-1-ol is unique due to its combination of the dimethylamino group and the propen-1-ol backbone. This structure imparts specific reactivity and properties that are valuable in various applications, making it distinct from other similar compounds .

Properties

IUPAC Name

2-[(dimethylamino)methyl]prop-2-en-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-6(5-8)4-7(2)3/h8H,1,4-5H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYZZZPTUEAUBPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(=C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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